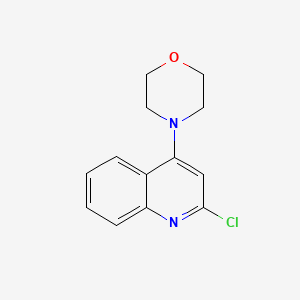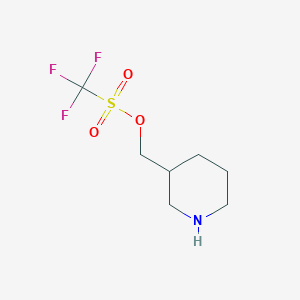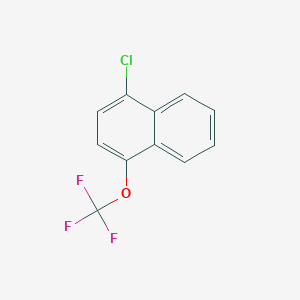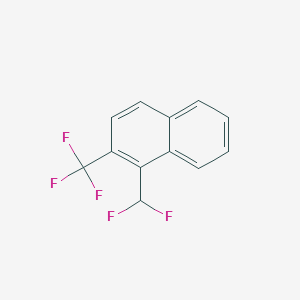
1-(Indol-3-ylmethyl)benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1H-Indol-3-yl)methyl)-1H-benzo[d]imidazole is a complex organic compound that features both an indole and a benzimidazole moiety. These two heterocyclic structures are known for their significant biological activities and are commonly found in various natural products and pharmaceuticals. The fusion of these two structures in a single molecule can potentially lead to compounds with unique and potent biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1H-Indol-3-yl)methyl)-1H-benzo[d]imidazole typically involves the condensation of an indole derivative with a benzimidazole precursor. One common method is the reaction of 1H-indole-3-carbaldehyde with 1H-benzo[d]imidazole in the presence of a suitable catalyst and solvent. The reaction conditions often include heating the mixture to reflux in a polar solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve more scalable and efficient processes, such as continuous flow synthesis or the use of microwave-assisted synthesis to reduce reaction times and improve yields. These methods can be optimized to produce the compound in large quantities while maintaining high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
1-((1H-Indol-3-yl)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Wissenschaftliche Forschungsanwendungen
1-((1H-Indol-3-yl)methyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1-((1H-Indol-3-yl)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of other known tubulin inhibitors such as colchicine . The compound’s ability to interact with multiple targets makes it a promising candidate for further drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor in the synthesis of 1-((1H-Indol-3-yl)methyl)-1H-benzo[d]imidazole.
1H-Benzo[d]imidazole: Another precursor used in the synthesis.
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: A compound with similar structural features and biological activities.
Uniqueness
1-((1H-Indol-3-yl)methyl)-1H-benzo[d]imidazole is unique due to its dual indole and benzimidazole structure, which allows it to exhibit a wide range of biological activities. This dual structure also provides multiple sites for chemical modification, making it a versatile compound for drug development and other applications .
Eigenschaften
CAS-Nummer |
19714-17-1 |
|---|---|
Molekularformel |
C16H13N3 |
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
1-(1H-indol-3-ylmethyl)benzimidazole |
InChI |
InChI=1S/C16H13N3/c1-2-6-14-13(5-1)12(9-17-14)10-19-11-18-15-7-3-4-8-16(15)19/h1-9,11,17H,10H2 |
InChI-Schlüssel |
QMFQEERNWCMSEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CN3C=NC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11866691.png)
![6-Nitroimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11866695.png)
